molecular formula C7H9NO3S B13532102 2-(2-Methoxyethyl)thiazole-5-carboxylic acid

2-(2-Methoxyethyl)thiazole-5-carboxylic acid

Cat. No.: B13532102
M. Wt: 187.22 g/mol
InChI Key: GMBMTNPYLPQHRM-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)thiazole-5-carboxylic acid is a high-value chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a thiazole heterocycle substituted with a carboxylic acid moiety, making it a versatile building block for the synthesis of more complex molecules. The 2-methoxyethyl side chain can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug design . As a carboxylic acid derivative, this thiazole compound is primarily used in coupling reactions to form amides or esters . Researchers can utilize it to create a wide array of derivatives, such as anilides, for biological screening or as precursors in multi-step synthetic routes . Thiazole derivatives are of significant interest in pharmaceutical research due to their widespread presence in bioactive molecules, and this analog serves as a key starting material for constructing potential pharmacologically active compounds. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper hazard and handling instructions before use. Note: The specific CAS Number, physicochemical properties, and hazard statements for this exact compound need to be verified and added from experimental data upon confirmation.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-(2-methoxyethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H9NO3S/c1-11-3-2-6-8-4-5(12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

GMBMTNPYLPQHRM-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC=C(S1)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach to Thiazole-5-Carboxylic Acids

Thiazole-5-carboxylic acids and their derivatives are commonly synthesized via cyclization reactions involving halogenated acetoacetates and thiourea or thioamide derivatives. The general synthetic route typically includes:

  • Formation of a halomethyl-substituted intermediate from a haloacetoacetate precursor.
  • Cyclization with thiourea or thioamides under acidic or neutral conditions to form the thiazole ring.
  • Subsequent functional group modifications to introduce desired substituents such as methoxyethyl groups and carboxylic acid functionalities.

Specific Preparation Details for 2-(2-Methoxyethyl)thiazole-5-carboxylic Acid

While direct detailed synthetic procedures for 2-(2-Methoxyethyl)thiazole-5-carboxylic acid are limited, related synthetic strategies and analogous compounds provide a clear framework:

  • Starting Materials and Cyclization: The synthesis can start from alkyl 4-(halo)-2-chloroacetoacetate, which reacts with thiourea in the presence of an amine base (e.g., triethylamine) in solvents like acetonitrile. This reaction proceeds via cyclization and dehydration to yield alkyl thiazole-5-carboxylates.

  • Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl substituent is likely introduced via alkylation of the thiazole nitrogen or carbon atom using 2-methoxyethyl halides or related electrophiles under controlled conditions. This step may follow the initial thiazole ring formation or be incorporated through functionalized precursors.

  • Carboxylic Acid Formation: The ester group obtained from alkyl thiazole-5-carboxylates can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid functionality at the 5-position.

  • Reaction Conditions and Solvents: Common solvents include formic acid, acetic acid, propionic acid, trifluoroacetic acid, methanol, and acetonitrile. Reaction temperatures range from room temperature to about 80°C depending on the step. For example, cyclization with thiourea is performed at 60-65°C for several hours.

Example Synthetic Procedure (Adapted from Related Thiazole Syntheses)

Step Reagents and Conditions Outcome
1. Preparation of alkyl 4-(halo)-2-chloroacetoacetate React alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile, presence of triethylamine, room temperature to 50°C Formation of alkyl 4-halomethyl-2-methylthiazole-5-carboxylate intermediate
2. Cyclization with thiourea Add thiourea to the intermediate in acetic acid, heat to 60-65°C for 11 hours Formation of thiazole ring with carboxylate ester functionality
3. Alkylation with 2-methoxyethyl halide React with 2-methoxyethyl bromide or chloride in presence of base (e.g., sodium methanolate in methanol) at 50°C Introduction of 2-(2-methoxyethyl) substituent on thiazole ring
4. Hydrolysis of ester to carboxylic acid Acidic or basic hydrolysis (e.g., HCl in acetic acid) at elevated temperature Conversion of ester to 2-(2-methoxyethyl)thiazole-5-carboxylic acid

Analytical and Research Data on Preparation

Parameter Details
Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
Purity Typically >98% for research grade material
Solvents Used Methanol, acetic acid, acetonitrile, formic acid, propionic acid
Reaction Temperature Range 20°C to 80°C depending on step
Reaction Time 2 to 12 hours per step, total synthesis time varies
Yield High yields reported for related thiazole carboxylate syntheses, often >80% per step

Summary Table of Preparation Methods

Method Aspect Description Source Reference
Cyclization Alkyl 4-(halo)-2-chloroacetoacetate + thiourea in acetonitrile with amine base
Alkylation Reaction with 2-methoxyethyl halide under basic conditions (e.g., sodium methanolate in methanol)
Hydrolysis Acidic or basic hydrolysis of ester to carboxylic acid
Solvents Methanol, acetic acid, acetonitrile, formic acid
Temperature 20-80°C depending on step
Yield Typically high (>80%) for related compounds

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can activate or inhibit biochemical pathways and enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural variations among thiazole-5-carboxylic acid derivatives include substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Comparative Properties of Thiazole-5-carboxylic Acid Derivatives
Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Activities Applications Reference
2-(2-Methoxyethyl)thiazole-5-carboxylic acid 2-(2-Methoxyethyl) 187* Moderate solubility, bioactivity potential Drug development, materials Calculated
4-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic acid 2-(4-Methoxyphenyl), 4-(4-Fluorophenyl) 331.32* Low solubility, aromatic interactions Material science
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 2-Methyl, 4-CF₃ 225.15 High stability, electron-withdrawing CF₃ Fungicide intermediate
3-Methoxy-1,2-thiazole-5-carboxylic acid 3-Methoxy 159.17 High purity, HDAC inhibition Pharmaceutical research
5-Methyl-N-(5-nitrothiazol-2-yl)thiazole-2-carboxamide 5-Methyl, 2-carboxamide 270.28 Antimicrobial activity Tuberculosis research

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Solubility :

  • Methoxyethyl (target compound) and methoxy groups () improve water solubility compared to lipophilic substituents like trifluoromethyl () or aryl groups ().
  • The trifluoromethyl group () enhances chemical stability but reduces solubility.

Nitro- and methyl-substituted thiazoles () show antimicrobial and fungicidal activities, highlighting the importance of electron-withdrawing groups.

Synthetic Routes :

  • Trifluoromethyl-substituted analogs () are synthesized via bromination and cyclization, while methoxy derivatives () use hydrolysis and purification for high purity. The target compound may follow similar pathways with methoxyethyl precursors.

Stability and Reactivity :

  • Ether-linked substituents (e.g., methoxyethyl) may undergo hydrolysis under extreme pH or temperature, whereas trifluoromethyl groups () resist degradation.

Biological Activity

2-(2-Methoxyethyl)thiazole-5-carboxylic acid is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. The methoxyethyl group at the second position and the carboxylic acid group at the fifth position contribute to its unique chemical properties, influencing its biological activity.

Property Value
Molecular FormulaC₇H₉N₁O₃S
Molecular Weight187.22 g/mol
Functional GroupsMethoxyethyl, Carboxylic Acid

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. Specifically, 2-(2-Methoxyethyl)thiazole-5-carboxylic acid has been investigated for its effectiveness against various bacterial and fungal strains. In vitro studies have demonstrated its potential to inhibit the growth of pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antimicrobial agents .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. A series of modifications on thiazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines . While specific data on 2-(2-Methoxyethyl)thiazole-5-carboxylic acid remains limited, its structural similarities to other active thiazoles suggest potential anticancer efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been highlighted in various studies. Compounds similar to 2-(2-Methoxyethyl)thiazole-5-carboxylic acid have shown the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This suggests that the compound may possess therapeutic benefits in conditions characterized by inflammation.

The biological activity of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid is likely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole ring can facilitate binding through hydrogen bonding and hydrophobic interactions, enhancing its affinity for biological targets. This interaction can lead to modulation of various biochemical pathways, resulting in the observed biological effects.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various thiazole derivatives revealed that compounds with methoxy groups exhibited enhanced activity against Candida albicans, with MIC values ranging from 3.92–4.01 mM .
  • Anticancer Evaluation : A related compound with a similar structure was tested against the NCI-60 human tumor cell line panel, showing IC50 values from 0.124 μM (Leukemia) to 3.81 μM (Non-Small Cell Lung Cancer), indicating significant cytotoxicity .
  • Anti-inflammatory Research : In animal models induced with diabetes, thiazole derivatives demonstrated protective effects against hyperglycemia through antioxidant mechanisms .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-Methoxyethyl)thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones or via functionalization of pre-formed thiazole cores. For example, intermediates with methoxyethyl substituents can be synthesized by refluxing 2-aminothiazole derivatives with sodium acetate and acetic acid under controlled conditions . Optimization may include:

  • Catalyst selection : Use of acetic acid or ethanol as solvents to improve cyclization efficiency.
  • Temperature control : Reflux at 80–100°C for 3–5 hours to maximize yield while minimizing side reactions.
  • Purification : Recrystallization from DMF/acetic acid mixtures to enhance purity (>95%) .

Advanced: How can computational modeling be integrated into designing derivatives of this compound for enhanced enzyme inhibition (e.g., xanthine oxidase)?

Answer:
Molecular docking and density functional theory (DFT) calculations are critical for predicting binding affinities and electronic interactions. Key steps include:

  • Target identification : Align the thiazole core and methoxyethyl side chain with the active site of xanthine oxidase (e.g., molybdopterin binding pocket).
  • SAR analysis : Modulate substituents (e.g., electron-withdrawing groups on the thiazole ring) to improve hydrogen bonding and π-π stacking .
  • Validation : Compare computational predictions with in vitro IC₅₀ values to refine models .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent. For instance, the carboxylic proton typically appears as a broad singlet near δ 14.4 ppm, while methoxyethyl protons resonate as triplets at δ 3.4–3.7 ppm .
  • HPLC-MS : Use C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to confirm purity (>98%) and molecular ion peaks (e.g., [M+H]⁺) .
  • Melting point : Confirm identity by comparing experimental values (e.g., >190°C) with literature data .

Advanced: How can researchers address contradictions in structure-activity relationship (SAR) data when modifying the methoxyethyl group?

Answer:
Contradictions often arise from steric effects or variable metabolic stability. Strategies include:

  • Systematic substituent scanning : Replace the methoxyethyl group with isosteres (e.g., ethoxyethyl, methyloxetane) to isolate steric vs. electronic contributions .
  • Metabolic profiling : Use liver microsome assays to assess oxidative stability of the methoxyethyl chain, which may correlate with in vivo efficacy discrepancies .
  • Crystallography : Resolve X-ray structures of target-ligand complexes to validate binding hypotheses .

Safety: What are the critical hazards and safety protocols for handling this compound in the lab?

Answer:

  • Hazards : Harmful if inhaled, ingested, or in contact with skin (GHS H302, H315, H319) .
  • Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles.
    • Ventilation : Use fume hoods during synthesis and purification.
    • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Answer:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (typical range: 1–50 μM) .
  • Mechanistic studies :
    • Apoptosis : Measure caspase-3/7 activation via fluorometric assays.
    • Cell cycle : Analyze by flow cytometry after propidium iodide staining .
  • Selectivity : Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Basic: How can researchers ensure reproducibility in synthesizing and testing this compound?

Answer:

  • Standardized protocols : Document reaction parameters (e.g., solvent ratios, reflux duration) and share raw spectral data (NMR, HPLC) .
  • Reference controls : Include known thiazole derivatives (e.g., 4-phenylthiazole-5-carboxylic acid) as benchmarks for yield and activity comparisons .

Advanced: What strategies are used to improve the aqueous solubility of this compound for pharmacological studies?

Answer:

  • Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) hydrolyzable in vivo .
  • Co-solvents : Use PEG-400 or cyclodextrin complexes in formulation to enhance solubility without compromising stability .

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